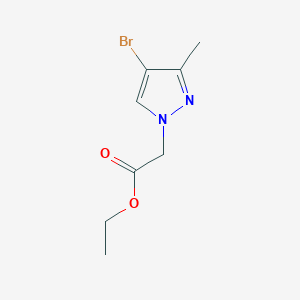

ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

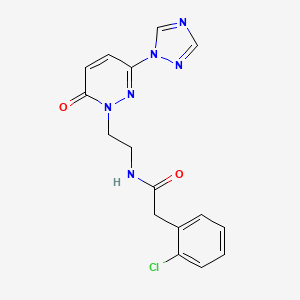

Ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C9H13BrN2O2 . It is a derivative of 4-Bromopyrazole, which is used in the synthesis of various pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .

Molecular Structure Analysis

The molecular structure of ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The bromine atom is attached to the 4th position of the pyrazole ring .

Chemical Reactions Analysis

Pyrazole compounds, including ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate, are known for their wide range of chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of reactions, including [3 + 2] cycloadditions, condensations, and dehydrogenative coupling reactions .

Physical And Chemical Properties Analysis

Ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate has a molecular weight of 261.12 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Applications De Recherche Scientifique

Antiviral Activity

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate has demonstrated antiviral properties. For instance:

- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, including compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate. This compound exhibited inhibitory activity against influenza A virus .

- Similarly, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, including ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate, showed potent antiviral activity against Coxsackie B4 virus .

Antitubercular Activity

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate has been investigated for its antitubercular potential:

- Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives. Among these, the compound exhibited the best antitubercular activity against Mycobacterium tuberculosis strain .

Synthetic Intermediates

This compound serves as a valuable synthetic intermediate. Researchers use it to create more complex molecules, such as 1,4’-bipyrazoles and other pharmaceutical compounds .

Biological and Clinical Applications

Indole derivatives, including ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate, have diverse biological activities. These include anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic effects. The indole scaffold is found in important synthetic drug molecules, making it a promising pharmacophore for drug development .

Chemical Synthesis

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate is commonly used in organic synthesis as an alkylating agent and acylation reagent .

Natural Product Derivatives

Indole derivatives are present in natural products like histidine, purine, and histamine. Researchers explore their potential therapeutic applications based on these natural scaffolds .

Safety and Hazards

Orientations Futures

While specific future directions for ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate were not found in the search results, pyrazole-containing compounds in general have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . They continue to receive attention for the development of new pesticides and drugs .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets such as acetylcholine receptors and bacterial cells .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Propriétés

IUPAC Name |

ethyl 2-(4-bromo-3-methylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIORGJMRTYFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629998.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2630001.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2630003.png)

![2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2630005.png)

![(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2630007.png)

![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2630015.png)

![2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2630018.png)

![N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630019.png)